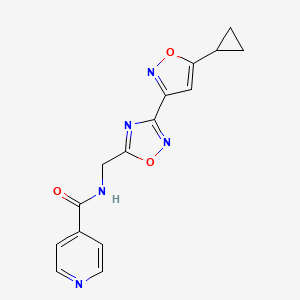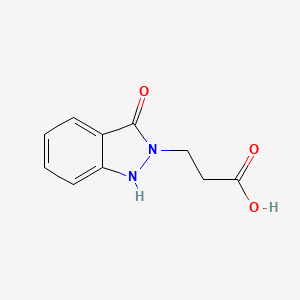
4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid is a chemical compound with the CAS Number: 847744-09-6 . It has a molecular weight of 299.35 and its IUPAC name is 4-[[ (4-acetylphenyl)sulfonyl] (methyl)amino]butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17NO5S/c1-10(15)11-5-7-12(8-6-11)20(18,19)14(2)9-3-4-13(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the search results.Aplicaciones Científicas De Investigación
Fermentative Butanol Production
Butanol is an aliphatic alcohol with applications as a chemical synthesis intermediate and solvent across various industries, including potential use as fuel or fuel additive. Advances in biotechnology have renewed interest in its fermentative production, highlighting the importance of sustainable chemical production processes (Lee et al., 2008).
Biotransformation of Anti-inflammatory Agents
The study of species differences in the biotransformation of 4-(2-methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid (RU 16029) reveals varied metabolic pathways across species, offering insights into drug metabolism and potential applications in designing more effective therapeutics (Pottier et al., 1978).
Synthesis and Solvent Properties
Research into the synthesis of heterocyclic compounds and the study of solvent properties of ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6) can inform the development of new synthetic methodologies and solvent systems for chemical reactions, including those involving sulfonamido compounds (Layman et al., 2005; Carda‐Broch et al., 2003).
Metabolic Engineering for Chemical Production
The metabolic engineering of Escherichia coli for the direct production of 1,4-butanediol demonstrates the potential of genetic and metabolic manipulation in producing valuable chemicals from renewable resources, a principle that could be applied to the production or modification of compounds like 4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid (Yim et al., 2011).
Inhibitory Effects of Sulfonamide Derivatives
The synthesis and study of 4-(2-substituted hydrazinyl)benzenesulfonamides offer insights into the inhibitory effects of sulfonamide derivatives on carbonic anhydrases, which could inform research into the biological activity and potential therapeutic applications of sulfonamide-containing compounds (Gul et al., 2016).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
4-[(4-acetylphenyl)sulfonyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-10(15)11-5-7-12(8-6-11)20(18,19)14(2)9-3-4-13(16)17/h5-8H,3-4,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEWWBLRALLPPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N-methyl4-acetylbenzenesulfonamido)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-bromo-5-methoxybenzamide](/img/structure/B2841591.png)

![N-(2,4-dimethoxyphenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2841593.png)
![N-(4-acetamidophenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2841597.png)


![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2841600.png)


![ethyl 2-[[(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2841609.png)


![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide](/img/structure/B2841613.png)
